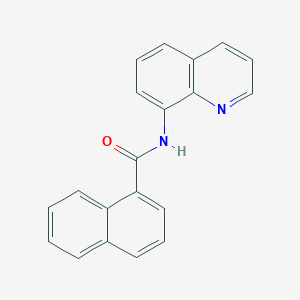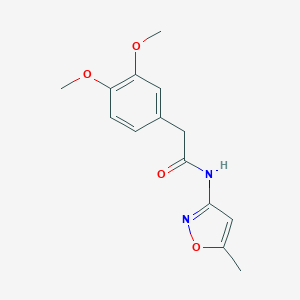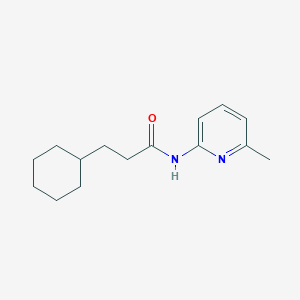
N-(2,4-dichlorophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)pyridine-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors.
Mecanismo De Acción
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G-protein coupled receptors that are coupled to the inhibitory G-protein Gi. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular cAMP levels. N-(2,4-dichlorophenyl)pyridine-3-carboxamide blocks the binding of adenosine to adenosine A1 receptors, thereby preventing the activation of the receptor and the downstream signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In the central nervous system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase neuronal excitability and reduce the threshold for seizure activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in ischemic brain injury models. In the cardiovascular system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase heart rate and contractility. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for the specific study of the effects of adenosine A1 receptor activation. N-(2,4-dichlorophenyl)pyridine-3-carboxamide is also readily available and relatively inexpensive. However, there are also limitations to the use of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in lab experiments. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dichlorophenyl)pyridine-3-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase wakefulness in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of adenosine A1 receptors in the regulation of pain. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models, and further research is needed to determine the potential therapeutic applications of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in pain management. Finally, the development of more selective and potent adenosine A1 receptor antagonists may help to overcome some of the limitations of N-(2,4-dichlorophenyl)pyridine-3-carboxamide and facilitate further research into the physiological and pathological roles of adenosine A1 receptors.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorophenyl)pyridine-3-carboxamide involves multiple steps, including the reaction of 2,4-dichloropyridine with ethyl 2-chloroacetate, followed by the reaction with sodium hydroxide to form an intermediate. The intermediate is then reacted with 2-amino-4-chlorobenzoic acid to form the final product, N-(2,4-dichlorophenyl)pyridine-3-carboxamide. This synthesis method has been well established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely expressed in the central nervous system and play an important role in regulating neuronal activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been used to study the role of adenosine A1 receptors in various physiological and pathological conditions, including epilepsy, Parkinson's disease, and ischemic brain injury.
Propiedades
Nombre del producto |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
|---|---|
Fórmula molecular |
C12H8Cl2N2O |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
Clave InChI |
LVAIAQLHWYBDNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















